molecular formula C15H28O2 B12647642 (S)-3,7-Dimethyloct-6-enyl isovalerate CAS No. 94086-64-3

(S)-3,7-Dimethyloct-6-enyl isovalerate

Cat. No.: B12647642
CAS No.: 94086-64-3
M. Wt: 240.38 g/mol
InChI Key: WZTNQQJXPYEGAF-AWEZNQCLSA-N
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Description

(S)-3,7-Dimethyloct-6-enyl isovalerate is an organic compound known for its unique chemical structure and properties. It is an ester derived from isovaleric acid and a specific alcohol component. This compound is often found in various natural sources and has a range of applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,7-Dimethyloct-6-enyl isovalerate typically involves the esterification of isovaleric acid with an alcohol component. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, further ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3,7-Dimethyloct-6-enyl isovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(S)-3,7-Dimethyloct-6-enyl isovalerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3,7-Dimethyloct-6-enyl isovalerate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating the activity of enzymes or receptors involved in metabolic pathways. The compound’s ability to induce oxidative stress and affect mitochondrial membrane potential has been studied in the context of its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,7-Dimethyloct-6-enyl isovalerate stands out due to its specific stereochemistry and the unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

94086-64-3

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-6-enyl] 3-methylbutanoate

InChI

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3/t14-/m0/s1

InChI Key

WZTNQQJXPYEGAF-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCOC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OCCC(C)CCC=C(C)C

Origin of Product

United States

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